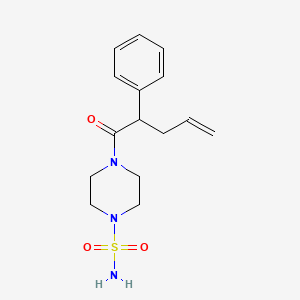
4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and a phenyl-substituted pentenoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale reactions using automated reactors. The process may include steps like reductive amination, Buchwald-Hartwig amination, and aromatic nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine-containing antipsychotic medication
Uniqueness
4-(2-Phenylpent-4-enoyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(2-phenylpent-4-enoyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-2-6-14(13-7-4-3-5-8-13)15(19)17-9-11-18(12-10-17)22(16,20)21/h2-5,7-8,14H,1,6,9-12H2,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIMEFBTGHOEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
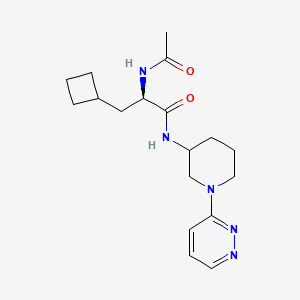
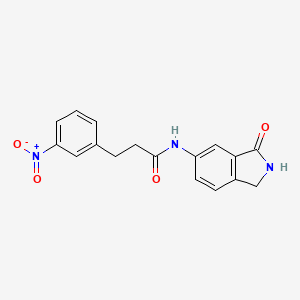
![3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7078524.png)
![5-[(2-Methyl-2-thiomorpholin-4-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7078531.png)
![5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
![5-[1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B7078538.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7078540.png)
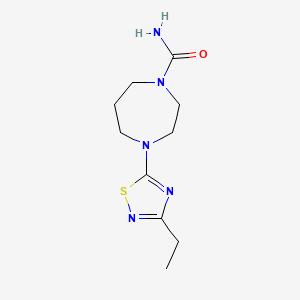
![N-[4-[(5-methyl-1H-pyrazol-3-yl)oxy]phenyl]-3-(4-oxocinnolin-1-yl)propanamide](/img/structure/B7078551.png)
![1-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B7078553.png)
![[3-(3,5-Dimethoxyanilino)piperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7078571.png)
![N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7078581.png)
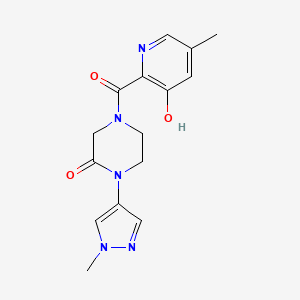
![N-[1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7078604.png)
